molecular formula C31H30N2O5 B11618083 methyl 4-[1-hydroxy-3-(4-methoxyphenyl)-10-propanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

methyl 4-[1-hydroxy-3-(4-methoxyphenyl)-10-propanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

Cat. No.: B11618083
M. Wt: 510.6 g/mol
InChI Key: ZOOAIEZLCAMZFL-UHFFFAOYSA-N
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Description

Methyl 4-[1-hydroxy-3-(4-methoxyphenyl)-10-propanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dibenzo[b,e][1,4]diazepine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[1-hydroxy-3-(4-methoxyphenyl)-10-propanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dibenzo[b,e][1,4]diazepine core, followed by functionalization of the core to introduce the hydroxy, methoxy, and propanoyl groups. The final step involves esterification to form the methyl benzoate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[1-hydroxy-3-(4-methoxyphenyl)-10-propanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying various biological processes.

    Medicine: The dibenzo[b,e][1,4]diazepine core is known for its therapeutic potential, making this compound a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-[1-hydroxy-3-(4-methoxyphenyl)-10-propanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate involves its interaction with specific molecular targets and pathways. The dibenzo[b,e][1,4]diazepine core is known to interact with various receptors and enzymes, leading to its biological effects. The exact mechanism would depend on the specific application and target.

Properties

Molecular Formula

C31H30N2O5

Molecular Weight

510.6 g/mol

IUPAC Name

methyl 4-[9-(4-methoxyphenyl)-7-oxo-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]benzoate

InChI

InChI=1S/C31H30N2O5/c1-4-28(35)33-26-8-6-5-7-24(26)32-25-17-22(19-13-15-23(37-2)16-14-19)18-27(34)29(25)30(33)20-9-11-21(12-10-20)31(36)38-3/h5-16,22,30,32H,4,17-18H2,1-3H3

InChI Key

ZOOAIEZLCAMZFL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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